molecular formula C17H34O2 B12644391 Isooctyl nonan-1-oate CAS No. 94248-79-0

Isooctyl nonan-1-oate

Cat. No.: B12644391
CAS No.: 94248-79-0
M. Wt: 270.5 g/mol
InChI Key: PJFUXKUGWYCBQR-UHFFFAOYSA-N
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Description

Isooctyl nonan-1-oate is an organic compound with the molecular formula C17H34O2. It is an ester formed from isooctyl alcohol and nonanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctyl nonan-1-oate can be synthesized through the esterification reaction between isooctyl alcohol and nonanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, isooctyl alcohol and nonanoic acid, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Isooctyl nonan-1-oate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Nonanoic acid and isooctyl alcohol.

    Reduction: Isooctyl alcohol and nonanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isooctyl nonan-1-oate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the formulation of biological assays and experiments.

    Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.

    Industry: Applied in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of isooctyl nonan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isooctyl alcohol and nonanoic acid, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Isooctyl acetate: An ester formed from isooctyl alcohol and acetic acid.

    Isooctyl palmitate: An ester formed from isooctyl alcohol and palmitic acid.

    Isooctyl stearate: An ester formed from isooctyl alcohol and stearic acid.

Uniqueness

Isooctyl nonan-1-oate is unique due to its specific combination of isooctyl alcohol and nonanoic acid, which imparts distinct chemical and physical properties. Compared to similar esters, it may exhibit different solubility, boiling point, and reactivity, making it suitable for specific applications in various fields.

Properties

CAS No.

94248-79-0

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

6-methylheptyl nonanoate

InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-11-14-17(18)19-15-12-9-10-13-16(2)3/h16H,4-15H2,1-3H3

InChI Key

PJFUXKUGWYCBQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCCCCC(C)C

Origin of Product

United States

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